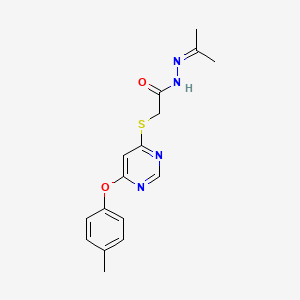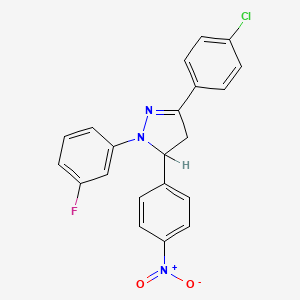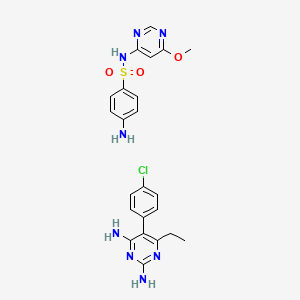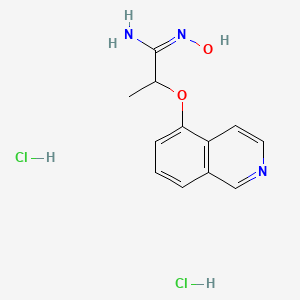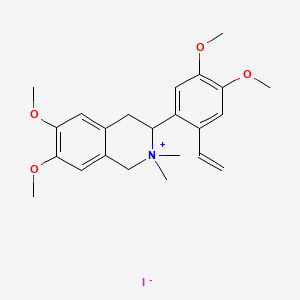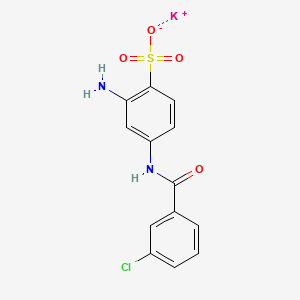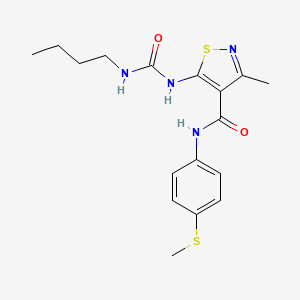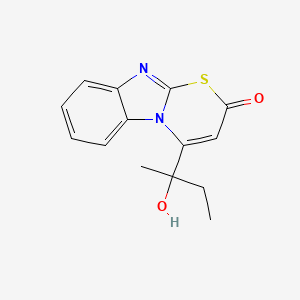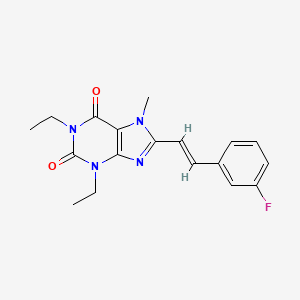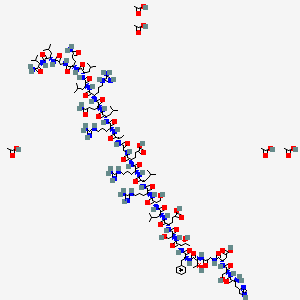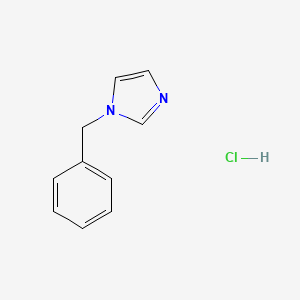
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride is a chemical compound with a complex structure, featuring a hexahydroazepine ring substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride and 3-chlorobenzyl chloride with hexahydroazepine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-1-((2-bromophenyl)(3-bromophenyl)methyl)-1H-azepine hydrochloride
- Hexahydro-1-((2-fluorophenyl)(3-fluorophenyl)methyl)-1H-azepine hydrochloride
- Hexahydro-1-((2-methylphenyl)(3-methylphenyl)methyl)-1H-azepine hydrochloride
Uniqueness
Hexahydro-1-((2-chlorophenyl)(3-chlorophenyl)methyl)-1H-azepine hydrochloride is unique due to the presence of chlorophenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds, making it valuable for targeted research and applications.
Properties
CAS No. |
126517-36-0 |
|---|---|
Molecular Formula |
C19H22Cl3N |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)-(3-chlorophenyl)methyl]azepane;hydrochloride |
InChI |
InChI=1S/C19H21Cl2N.ClH/c20-16-9-7-8-15(14-16)19(17-10-3-4-11-18(17)21)22-12-5-1-2-6-13-22;/h3-4,7-11,14,19H,1-2,5-6,12-13H2;1H |
InChI Key |
OFUHYBSYLCQVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


